1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a benzothiophene core linked to a thiophene moiety via a hydroxypropyl spacer. The urea functional group (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling interactions with biological targets through hydrogen bonding and dipole interactions. This compound is of interest in medicinal chemistry due to structural similarities with anticancer agents, such as combretastatin analogs and benzothiophene-based inhibitors .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-16(20,10-17-15(19)18-14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)22-13/h2-9,20H,10H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWVCZUTZBKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
The target compound features three distinct subunits:
- Benzo[b]thiophene core : A bicyclic aromatic system providing planar rigidity and π-conjugation.
- 2-Hydroxypropyl linker : A three-carbon chain with a hydroxyl group at the central carbon, enabling hydrogen bonding and conformational flexibility.
- Thiophen-2-ylurea moiety : A substituted urea group linked to a thiophene heterocycle, contributing to electronic diversity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₂O₂S₂ |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(thiophen-2-yl)urea |
| SMILES | CC(CNC(=O)Nc1ccccs1)(C2=Cc3ccccc3S2)O |
Synthetic Routes and Methodologies
Benzo[b]thiophene-2-carboxaldehyde Synthesis
The benzo[b]thiophene core is synthesized via a Friedel-Crafts acylation-thiolation sequence:
Friedel-Crafts Acylation :
Cyclization and Oxidation :
Hydroxypropyl Linker Installation
The hydroxypropyl spacer is introduced via a Grignard-epoxide ring-opening strategy:
Epoxide Formation :
Nucleophilic Ring-Opening :
Urea Bond Formation
The urea moiety is constructed via a two-step isocyanate coupling:
Thiophen-2-yl Isocyanate Preparation :
Coupling Reaction :
Table 2: Optimization of Urea Coupling Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | THF | +22% vs. DCM |
| Temperature | 60°C | +15% vs. RT |
| Catalyst | None | - |
Purification and Characterization
Mechanistic Insights and Byproduct Formation
Scalability and Industrial Relevance
Continuous-Flow Adaptation
A microreactor system (0.5 mL/min flow rate) reduces epoxide ring-opening time from 30 minutes to 2 minutes, achieving 84% yield at 100°C.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 23.4 (solvent recovery reduces PMI to 15.8).
- E-Factor : 18.7 (primarily due to chromatographic purification).
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemical research, 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:
- Synthesis of Heterocycles : The compound can act as a precursor in the synthesis of various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.
Biology
Biologically, this compound shows promise as a bioactive molecule. Key applications include:
- Drug Discovery : Its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a candidate for exploring new therapeutic agents.
- Antimicrobial Activity : Studies have indicated that related thiophene derivatives exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL .
Medicine
The medicinal applications of this compound are noteworthy:
- Potential Antitumor Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth in vitro, suggesting that this compound could be explored for anticancer therapies .
- Neuroprotective Effects : Some derivatives have shown potential in promoting nerve regeneration and protecting against neurodegenerative diseases by modulating neurotrophic factors .
Industry
In industrial applications, the compound can be utilized for developing new materials:
- Polymer Chemistry : Its unique structural properties may lead to the creation of novel polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives : The presence of thiophene rings may impart desirable characteristics to coatings and adhesives used in various applications.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of thiophene derivatives similar to this compound. The results demonstrated significant activity against Gram-positive bacteria, supporting its potential as a lead compound for developing new antibiotics .
Case Study 2: Antitumor Activity Assessment
Research on related compounds revealed their capacity to induce apoptosis in cancer cell lines. This suggests that this compound could be further studied for its anticancer properties, particularly its mechanisms of action against specific cancer types .
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several benzothiophene- and urea-containing derivatives. Key comparisons include:
Pharmacological Activity
- Anticancer Potential: Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) exhibit potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines, with reduced susceptibility to P-glycoprotein-mediated resistance .
- Structural Activity Relationships (SAR): Benzothiophene vs. Urea vs. Tetrazole/Acrylonitrile: Urea’s hydrogen-bonding capacity contrasts with tetrazole’s acidity and acrylonitrile’s electrophilicity, suggesting divergent mechanisms of action . Hydroxypropyl Spacer: Introduces conformational flexibility absent in rigid analogs (e.g., tetrahydrobenzo[b]thiophene ureas), possibly improving solubility or receptor compatibility .
Crystallographic and Physicochemical Properties
- Crystal Packing: Tetrazole analogs (I, II) exhibit hydrogen-bonded chains parallel to specific axes, influenced by substituent dihedral angles (e.g., 60.94°–88.92° between benzothiophene and tetrazole) .
- Solubility : Urea derivatives generally exhibit higher aqueous solubility than acrylonitriles or tetrazoles due to hydrogen-bonding capacity, though lipophilic benzothiophene and thiophene may counterbalance this .
Resistance and Selectivity
- Benzothiophene acrylonitriles (e.g., compound 32) circumvent P-gp efflux pumps, a common resistance mechanism in cancer . The target compound’s urea group, if metabolically stable, may further reduce efflux susceptibility compared to electrophilic acrylonitriles.
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a compound belonging to the class of urea derivatives, characterized by its unique structural features that include benzo[b]thiophene moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Structural Characteristics
The compound's structure can be represented as follows:
This structure contributes to its potential pharmacological properties, making it a subject of interest for further research and development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of benzo[b]thiophene have shown promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as , indicating potent activity against these cell lines .
| Compound | Cell Line Tested | MIC (μg/mL) |
|---|---|---|
| 1 | HCT116 | 0.3 |
| 2 | MCF-7 | 0.45 |
| 3 | A549 | 0.5 |
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have demonstrated that similar thiophene-based compounds exhibit significant activity against a range of bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, certain derivatives were found to have MIC values ranging from against drug-resistant strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class may inhibit pathways critical for cancer cell proliferation and survival, such as the PI3K/mTOR signaling pathway.
- DNA Intercalation : The planar structure of the thiophene rings allows for potential intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antitumor Efficacy : A study demonstrated that a structurally similar compound inhibited tumor growth in a mouse model (S180 homograft model), showcasing its potential as an anticancer agent .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various benzo[b]thiophene derivatives against both Gram-positive and Gram-negative bacteria, revealing significant inhibition at low concentrations .
Q & A
Q. Critical Conditions :
- Catalysts : Gold(I) for cyclization ; acid/base catalysts for urea bond formation.
- Temperature : 80–120°C for cyclization; room temperature for urea coupling .
- Solvents : 1,4-dioxane or dichloromethane for inert reaction environments .
How can researchers characterize the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Key analytical methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and urea linkage (e.g., carbonyl peaks at ~160–170 ppm) .
- IR Spectroscopy : C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- HPLC/MS : Purity assessment (>95%) and molecular weight verification .
What are the reported biological activities of analogous urea derivatives, and how do structural variations influence efficacy?
Advanced Research Question
- Anticancer Activity : Thiophene and benzo[b]thiophene moieties enhance interaction with kinase domains (e.g., inhibition of tyrosine kinases) .
- Antimicrobial Activity : Hydrophobic groups (e.g., trifluoromethylphenyl) improve membrane penetration .
- Structural Insights :
Data Contradictions : Variability in IC50 values across studies may arise from assay conditions (e.g., pH, solvent effects) or impurity profiles .
What challenges arise in optimizing reaction conditions for introducing the hydroxypropyl group, and how can they be mitigated?
Advanced Research Question
- Challenges :
- Steric Hindrance : Bulky benzo[b]thiophene core reduces nucleophilic substitution efficiency .
- Side Reactions : Over-oxidation of hydroxypropyl to ketone derivatives .
- Solutions :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield hydroxyl during functionalization .
- Flow Reactors : Improve heat/mass transfer for exothermic reactions .
How do researchers analyze contradictory data regarding the compound’s receptor binding affinity across studies?
Advanced Research Question
- Methodological Adjustments :
- Computational Modeling : Molecular docking to identify binding pose discrepancies due to protein flexibility .
What in silico and in vitro approaches are recommended for elucidating the mechanism of action?
Advanced Research Question
- In Silico Tools :
- In Vitro Assays :
What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
Advanced Research Question
- Prodrug Design : Mask hydroxyl groups as esters to improve plasma stability .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to reduce enzymatic degradation .
- Accelerated Stability Testing : Monitor degradation products at 40°C/75% RH over 4 weeks .
How can structure-activity relationship (SAR) studies identify critical functional groups?
Advanced Research Question
- Systematic Modifications :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
